Carbonotrithioic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
carbonotrithioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2S3/c2-1(3)4/h(H2,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZCIEIDIFGZSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=S)(S)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862140 | |
| Record name | Thiocarbonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
594-08-1, 584-10-1 | |
| Record name | Carbonotrithioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=594-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Potassium tetraiodocadmate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trithiocarbonic acid | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiocarbonic acid | |
| Source | EPA DSSTox | |
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| Record name | Dipotassium trithiocarbonate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | Trithiocarbonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.931 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRITHIOCARBONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O27JHO40J8 | |
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Synthetic Methodologies and Precursor Chemistry of Carbonotrithioic Acid and Its Derivatives
Classical Approaches to Trithiocarbonate (B1256668) Salt Formation
The parent carbonotrithioic acid is an unstable, red oily liquid; therefore, it is typically generated from its more stable salt forms. rsc.org The formation of these trithiocarbonate salts represents the foundational chemistry of this compound class.
The earliest reported synthesis of this compound derivatives dates back to the work of Zeise in 1824 and Berzelius in 1826. rsc.org The classical method involves the reaction of carbon disulfide (CS₂) with a hydrosulfide (B80085) salt, such as potassium hydrosulfide (KSH), to form the corresponding alkali metal trithiocarbonate salt. rsc.org
Reaction Scheme: CS₂ + 2 KSH → K₂CS₃ + H₂S
This reaction can also be performed with other alkali metal, alkaline earth metal, or ammonium (B1175870) hydrosulfides. utwente.nl The process relies on the nucleophilic attack of the hydrosulfide ion on the electrophilic carbon atom of carbon disulfide. The resulting trithiocarbonate anion (CS₃²⁻) is a versatile precursor for the generation of the parent acid and its organic esters. researchgate.net These reactions are typically performed in a solvent medium where the inorganic sulfide (B99878) or hydrosulfide has some solubility, but from which the resulting trithiocarbonate salt can readily precipitate. utwente.nl
Due to its instability, isolating pure this compound is challenging. It readily decomposes, especially when heated, to release carbon disulfide and hydrogen sulfide. rsc.org An improved and optimized method for its preparation involves the careful acidification of a stable trithiocarbonate salt at low temperatures. rsc.org
A widely cited protocol uses barium trithiocarbonate (BaCS₃) as the precursor. The salt is added to hydrochloric acid (HCl) at 0 °C, which liberates the this compound as a red oil while the barium chloride (BaCl₂) byproduct remains in the aqueous phase. rsc.org
Reaction Scheme: BaCS₃ + 2 HCl (aq) --(0 °C)--> H₂CS₃ (oil) + BaCl₂ (aq)
This low-temperature method is crucial for minimizing the decomposition of the product, allowing for the preparation of samples pure enough for physical and spectroscopic measurements. rsc.org
Synthesis of Organic Trithiocarbonate Esters
Organic trithiocarbonates, which are esters of this compound, are significantly more stable than the parent acid and have found widespread application, particularly as reversible addition-fragmentation chain-transfer (RAFT) agents in polymer chemistry. Their synthesis can be achieved through several reliable routes.
One of the classical routes for preparing symmetrical trithiocarbonates involves the reaction of thiols (mercaptans) with thiophosgene (B130339) (CSCl₂). researchgate.net This method proceeds via the nucleophilic substitution of the chlorine atoms on thiophosgene by the thiolates, which are typically generated in situ by the addition of a base.
General Reaction: 2 R-SH + CSCl₂ + 2 Base → R-S-C(S)-S-R + 2 Base·HCl
While effective, the high toxicity and reactivity of thiophosgene necessitate careful handling, leading many researchers to favor alternative methods. figshare.com
The most versatile and common method for synthesizing both symmetrical and unsymmetrical trithiocarbonates is a one-pot reaction involving a thiol, carbon disulfide, a base, and an alkylating agent (e.g., an alkyl halide). researchgate.netgoogle.com
The general procedure involves the following steps:
A thiol (R-SH) is deprotonated by a base (e.g., triethylamine (B128534), sodium hydroxide) to form a thiolate (R-S⁻). researchgate.netgoogle.com
The thiolate attacks carbon disulfide to form an intermediate S-alkyl trithiocarbonate salt (R-S-C(S)-S⁻). google.com
This intermediate salt then acts as a nucleophile, attacking an alkylating agent (R'-X) to form the final trithiocarbonate ester. researchgate.net
This approach allows for the synthesis of a wide array of trithiocarbonates by varying the initial thiol and the subsequent alkylating agent. The reaction is efficient and avoids the use of highly toxic reagents like thiophosgene. researchgate.net
Table 1: Examples of Trithiocarbonate Synthesis Using the Carbon Disulfide Route This table is interactive and searchable.
| Thiol (R-SH) | Alkyl Halide (R'-X) | Base | Solvent | Product (R-S-C(S)-S-R') | Yield (%) |
|---|---|---|---|---|---|
| Dodecanethiol | Chloroacetonitrile | NaOH | Isopropanol/Water | S-Cyanomethyl S-dodecyl trithiocarbonate | High |
| Thiophenol | Benzyl (B1604629) bromide | Et₃N | Water | S-Phenyl S-benzyl trithiocarbonate | 83 |
| Ethanethiol | Ethyl iodide | Et₃N | Water | S,S-Diethyl trithiocarbonate | 95 |
| 2-Propanethiol | Isopropyl iodide | Et₃N | Water | S,S-Diisopropyl trithiocarbonate | 65 |
| Benzyl mercaptan | Methyl iodide | Et₃N | Water | S-Benzyl S-methyl trithiocarbonate | 92 |
| 2-Methyl-2-propanethiol | Ethyl iodide | Et₃N | Water | S-tert-Butyl S-ethyl trithiocarbonate | 43 |
The synthesis of vinyl carbonotrithioates with specific stereochemistry (E/Z isomerism) is a specialized area of interest. While direct stereoselective routes to vinyl trithiocarbonates are not extensively documented, analogous methods for structurally related S-vinyl dithiocarbamates demonstrate a viable strategy that relies on the stereochemistry of the starting materials. rsc.orgresearchgate.net
A highly diastereoselective method has been developed for synthesizing S-vinyl dithiocarbamates using a one-pot, three-component reaction catalyzed by copper nanoparticles. The reaction involves an amine, carbon disulfide, and a styrenyl bromide. rsc.org Crucially, the stereochemistry of the vinyl bromide precursor is retained in the final product. When (E)-styrenyl bromide is used, the (E)-vinyl dithiocarbamate (B8719985) is formed with high selectivity, and likewise for the (Z)-isomer. rsc.orgresearchgate.net
Reaction Scheme for Analogous S-Vinyl Dithiocarbamates: R₂NH + CS₂ + (E/Z)-Ar-CH=CH-Br --(Cu nanoparticles, Water)--> (E/Z)-Ar-CH=CH-S-C(S)-NR₂
This methodology highlights a key principle for stereoselective synthesis in this context: the stereochemical integrity of a vinyl halide can be preserved during the nucleophilic substitution by the in situ-generated thiocarbonyl sulfur anion. This approach provides a template for the potential development of stereoselective syntheses of vinyl carbonotrithioates by substituting the amine with a thiol in related catalytic systems.
Phase-Transfer Catalysis in Trithiocarbonate Synthesis
Phase-transfer catalysis (PTC) has emerged as a powerful technique for the synthesis of trithiocarbonates, facilitating reactions between reagents located in different immiscible phases (typically aqueous and organic). This methodology often leads to milder reaction conditions, improved yields, and simplified work-up procedures.
One prominent application of PTC is in the synthesis of cyclic trithiocarbonates. These compounds, such as 1,3-dithiolane-2-thiones and 1,3-dithiane-2-thiones, can be conveniently prepared by reacting 1,2- or 1,3-dihaloalkanes with sodium trithiocarbonate in the presence of a phase-transfer catalyst oup.com. The catalyst, typically a quaternary ammonium salt like Aliquat 336 or tetrabutylammonium (B224687) hydrogensulfate (n-Bu₄NHSO₄), transports the trithiocarbonate anion from the aqueous phase to the organic phase, where it reacts with the dihaloalkane.
A direct, one-pot synthesis of symmetrical and cyclic alkyl trithiocarbonates has also been developed using PTC. tandfonline.com This method involves reacting carbon disulfide (CS₂) and alkyl halides with a concentrated aqueous solution of sodium hydroxide (B78521) (NaOH) in the presence of a catalyst like n-Bu₄NHSO₄. tandfonline.com The trithiocarbonate anion is formed in situ at the interface of the two phases and is then transferred to the organic phase for alkylation. tandfonline.com While this approach is effective for acyclic products, the yields for cyclic trithiocarbonates are sometimes lower due to the formation of polymeric side products. tandfonline.com
The choice of catalyst and reaction conditions can influence the reaction's efficiency. The use of PTC can circumvent the need for harsh, anhydrous conditions or the use of toxic and odorous starting materials like thiols. tandfonline.com
Preparation of Symmetrical and Unsymmetrical Trithiocarbonate Structures
The synthesis of both symmetrical and unsymmetrical trithiocarbonates is crucial for their diverse applications, particularly in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.
Symmetrical Trithiocarbonates: Classical routes for synthesizing symmetrical trithiocarbonates include the reaction of the trithiocarbonate anion (CS₃²⁻) with alkyl or aryl halides. researchgate.net More modern, efficient one-pot procedures have been developed. For instance, symmetrical dialkyl trithiocarbonates can be synthesized from alkyl halides and carbon disulfide using imidazole (B134444) and water in DMSO under mild conditions. figshare.comresearchgate.net Another approach employs cesium hydroxide as a super basic system to achieve excellent yields in short reaction times without highly toxic starting materials. researchgate.net A novel azo-derived symmetrical trithiocarbonate, bis(2-cyanopropan-2-yl)trithiocarbonate, has been synthesized from 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN), providing a RAFT agent with a highly effective leaving group. nih.gov
Unsymmetrical Trithiocarbonates: The preparation of unsymmetrical structures requires more controlled, sequential addition of different alkyl or aryl groups. A simple and efficient one-pot method involves the reaction of thiols, carbon disulfide, and alkyl halides in water at room temperature, catalyzed by triethylamine. researchgate.net This method is effective for a range of primary and benzyl halides, although secondary halides react more slowly and give lower yields. researchgate.net
Recent research has focused on developing "cleaner and greener" synthetic methodologies. One such method reports the synthesis of asymmetrical trithiocarbonates using minimal amounts of CS₂ and alkyl halides in the solvent cyrene (dihydrolevoglucosenone), avoiding hazardous solvents and excess reagents. tandfonline.com Another versatile method involves the synthesis of unsymmetrical trithiocarbonate sulfonate salts from 3-mercapto-1-propane-sulfonic acid sodium salt, which can then be reacted with various bromo compounds. chemrxiv.org
The following table summarizes a selection of synthetic approaches for trithiocarbonates:
Table 1: Selected Synthetic Methods for Symmetrical and Unsymmetrical Trithiocarbonates| Product Type | Reactants | Catalyst/Base | Solvent | Key Features |
|---|---|---|---|---|
| Symmetrical & Unsymmetrical | Thiols, CS₂, Alkyl Halides | Triethylamine | Water | One-pot, room temperature, efficient for primary/benzyl halides. researchgate.net |
| Asymmetrical | Thiol, CS₂, Ethyl Chloride | Cesium Carbonate | Cyrene | Greener methodology, minimal reagents. tandfonline.com |
| Symmetrical | Alkyl Halides, CS₂ | Imidazole/Water | DMSO | Mild conditions, inexpensive catalyst. figshare.com |
| Symmetrical | Alkyl Halides, CS₂ | Cesium Hydroxide | Not specified | Super basic system, short reaction times. researchgate.net |
| Unsymmetrical | 3-mercapto-1-propane-sulfonic acid sodium salt, CS₂, Bromo compounds | NaOH / PTC | Water | Synthesis of water-soluble derivatives. chemrxiv.org |
Synthesis of Cyclic Trithiocarbonates and Related Sulfur Analogues
Cyclic trithiocarbonates are important structural motifs in organic chemistry and materials science. Several synthetic strategies have been developed to access these five- and six-membered rings.
A versatile and atom-economic method involves the reaction of readily available propargyl alcohols with carbon disulfide (CS₂) under mild, transition-metal-free conditions. acs.orgresearcher.life This protocol is compatible with both terminal and non-terminal propargyl alkynols and proceeds in moderate to excellent yields. acs.org The proposed mechanism involves the deprotonation of the alcohol, attack on CS₂, and subsequent intramolecular cyclization. acs.org
Another significant route is the coupling of episulfides (thiiranes) with carbon disulfide. This reaction's outcome is highly dependent on the choice of initiator. When initiated by specific organocatalysts like PPNCl or phosphazene benzoxide, a perfectly alternating copolymerization occurs, yielding linear poly(trithiocarbonate)s. rsc.org In contrast, using tetrabutylammonium halide as the initiator leads to the formation of cyclic trithiocarbonates. rsc.org
As mentioned previously, cyclic trithiocarbonates can also be synthesized by treating 1,2- or 1,3-dihaloalkanes with sodium trithiocarbonate, often facilitated by a phase-transfer catalyst to improve reaction efficiency. oup.com Metal-organic frameworks (MOFs) have also been shown to catalyze the conversion of CS₂ into cyclic trithiocarbonates. researcher.life
Table 2: Methods for Synthesizing Cyclic Trithiocarbonates
| Precursors | Reagents/Catalysts | Conditions | Key Features |
|---|---|---|---|
| Propargyl alcohols, CS₂ | DBN (1,5-Diazabicyclo[4.3.0]non-5-ene) | Mild, transition-metal-free | Atom-economic, compatible with various alkynols. acs.org |
| Episulfides, CS₂ | Tetrabutylammonium halide | Not specified | Selective formation of cyclic products over polymers. rsc.org |
| 1,2- or 1,3-Dihaloalkanes | Sodium trithiocarbonate, Phase-Transfer Catalyst | Biphasic system | Convenient synthesis of 1,3-dithiolane-2-thiones and 1,3-dithiane-2-thiones. oup.com |
| CS₂ | Metal-Organic Frameworks (MOFs) | Not specified | Catalytic conversion. researcher.life |
Generation of Trithiocarbonate Anions for In Situ Reactivity
The trithiocarbonate dianion (CS₃²⁻) is a key intermediate in the synthesis of many trithiocarbonate derivatives. Its generation in situ (in the reaction mixture) is often the most convenient method for its use. researchgate.net This approach avoids the isolation of potentially unstable intermediates and allows for direct subsequent reactions, such as alkylation.
The anion is typically prepared by reacting carbon disulfide with a suitable base. researchgate.net Strong aqueous ammonia, alkali-metal hydroxides, or alkali-metal sulfides are commonly used for this purpose. researchgate.net For example, in phase-transfer catalyzed systems, a concentrated aqueous solution of sodium hydroxide reacts with carbon disulfide at the phase interface to generate the trithiocarbonate anion. tandfonline.com
Challenges and Advancements in Synthesis and Isolation
The synthesis and isolation of this compound derivatives, while well-established, present several challenges. However, significant advancements have been made to overcome these hurdles.
Challenges:
Toxicity and Odor: Many traditional syntheses rely on highly toxic or foul-smelling reagents, such as carbon disulfide and thiols. tandfonline.comresearchgate.net
Harsh Reaction Conditions: Classical methods often require high temperatures, stoichiometric amounts of strong bases, or complex starting materials, which can be expensive. researchgate.nettandfonline.com
Side Reactions and Purification: The formation of undesired side products, such as polymeric materials in cyclic trithiocarbonate synthesis, can complicate purification and lower yields. tandfonline.comresearchgate.net
Stability: The stability of trithiocarbonate compounds, particularly RAFT agents, can be a concern under the harsh conditions of some polymerization reactions, affecting the control over the final polymer product. mdpi.com Isolating certain inorganic salts, like thallium(I) trithiocarbonate, as single crystals can also be challenging despite their apparent stability in powder form. uni-koeln.de
Advancements:
Greener Methodologies: There is a strong trend towards developing cleaner and more environmentally friendly synthetic routes. This includes using less hazardous solvents like cyrene, minimizing the amount of reagents, and developing one-pot procedures that reduce waste and simplify work-up. researchgate.nettandfonline.com
Milder Reaction Conditions: The use of novel catalytic systems, such as phase-transfer catalysts and organocatalysts, allows many reactions to be performed at room temperature and under milder basic conditions. researchgate.netfigshare.com
Improved Catalysts: The development of highly efficient catalysts, including imidazole and various ammonium salts, has led to shorter reaction times and higher yields. figshare.comresearchgate.net
In Situ Techniques: Generating reactive intermediates like the trithiocarbonate anion in situ streamlines synthetic processes, particularly for creating RAFT agents for immediate use in polymerization, thereby avoiding difficult isolation steps. anu.edu.auresearchgate.net
Photocatalysis: The application of photocatalysis in trithiocarbonate-mediated RAFT polymerization represents a significant advancement. It allows for greater control over complex polymer architectures and can even reverse previously held limitations on monomer blocking order. nih.gov Furthermore, the discovery that trithiocarbonates themselves can act as photoredox catalysts to remove dissolved oxygen simplifies experimental setups for controlled radical polymerization. uts.edu.au
Reactivity and Reaction Mechanisms of Carbonotrithioic Acid Systems
Acid-Base Properties and Proton Transfer Processes
Carbonotrithioic acid is a diprotic acid, capable of donating two protons. The first dissociation yields the hydrogen trithiocarbonate (B1256668) anion (HCS₃⁻), and the second dissociation yields the trithiocarbonate dianion (CS₃²⁻). The acidity of the first proton is significant, with a reported pKa value as detailed in the table below.
| Property | Value | Conditions |
| pKₐ₁ | 2.64 | 20°C |
Data sourced from ChemBK.
This pKa value indicates that this compound is a moderately strong acid, significantly more acidic than carbonic acid (pKa₁ ≈ 6.3). ochemtutor.com The higher acidity is attributed to the larger size of the sulfur atoms compared to oxygen, which leads to weaker S-H bonds and better stabilization of the resulting anion.
Proton transfer processes involving this compound are rapid and efficient, a characteristic of acids with low pKa values. nih.govnih.gov In the presence of a base, the acid readily donates a proton to form its conjugate base, the hydrogen trithiocarbonate anion. This process is fundamental to its role as a proton source in various chemical reactions. The efficiency of proton transfer is a key factor in its chemical behavior, enabling the in situ formation of the highly reactive trithiocarbonate anion. nih.gov
Decomposition Pathways and Stability Considerations
A defining characteristic of this compound is its inherent instability. wikipedia.org The compound is known to decompose, particularly when heated, into carbon disulfide (CS₂) and hydrogen sulfide (B99878) (H₂S). wikipedia.org
Decomposition Reaction: H₂CS₃ → CS₂ + H₂S wikipedia.org
This decomposition pathway represents a significant limitation in the isolation and handling of the pure acid. wikipedia.org The lability of the C-S bonds and the thermodynamic stability of the decomposition products (carbon disulfide and hydrogen sulfide) drive this process. Due to this instability, this compound is often generated in situ for use in chemical synthesis from its more stable salts, such as barium trithiocarbonate, by treating them with a strong acid at low temperatures (e.g., 0 °C). wikipedia.org While the pure compound is an unstable red oily liquid, its crystalline structure has been analyzed via X-ray crystallography, confirming a trigonal planar geometry at the central carbon atom. wikipedia.org
Reactions with Bifunctional Reagents Leading to Cyclic Structures
This compound and its salts can react with bifunctional electrophiles to form stable heterocyclic compounds. These reactions take advantage of the two nucleophilic sulfur atoms in the trithiocarbonate moiety to form two new bonds, resulting in a ring structure. This synthetic strategy is a valuable method for constructing sulfur-containing heterocycles.
Notable examples include the reaction with 1,2-dihaloalkanes and dicarbonyl compounds. wikipedia.org
| Bifunctional Reagent | Product |
| 1,2-Dichloroethane (B1671644) | Ethylene (B1197577) trithiocarbonate |
| Oxalyl chloride | Oxalyl trithiocarbonate |
Data sourced from Wikipedia. wikipedia.org
In these reactions, the trithiocarbonate dianion acts as a dinucleophile, attacking both electrophilic centers of the bifunctional reagent to displace the leaving groups and close the ring. nih.gov The formation of these cyclic structures often provides enhanced stability compared to the acyclic acid.
Nucleophilic Reactivity of Trithiocarbonate Anions
Deprotonation of this compound generates the trithiocarbonate anions (HCS₃⁻ and CS₃²⁻), which are potent sulfur-based nucleophiles. The high polarizability and charge of the sulfur atoms make these anions effective in a variety of nucleophilic reactions.
Trithiocarbonate anions readily participate in nucleophilic conjugate addition reactions (Michael additions) with α,β-unsaturated systems. nih.gov In these reactions, the anion adds to the β-carbon of an electron-deficient alkene, such as those found in acrylate (B77674) esters or α,β-unsaturated ketones. mdpi.com
The general mechanism involves the attack of the sulfur nucleophile on the electrophilic double bond, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of the enolate yields the final addition product. The high nucleophilicity of the thiolate anion ensures that these reactions are often efficient and can proceed under mild conditions. nih.gov
The trithiocarbonate anion is a sufficiently strong nucleophile to engage in aromatic nucleophilic substitution (SₙAr) reactions. fishersci.co.uk This reaction typically requires an aromatic ring that is activated by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to a suitable leaving group (e.g., a halide). youtube.comrsc.org
The mechanism proceeds via a two-step addition-elimination pathway:
Addition: The trithiocarbonate anion attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. nih.gov
Elimination: The aromaticity of the ring is restored by the departure of the leaving group, resulting in the formation of the substituted aromatic trithiocarbonate.
The effectiveness of the trithiocarbonate anion in SₙAr reactions makes it a useful reagent for introducing sulfur functionality onto aromatic frameworks. semanticscholar.org
Radical Reactivity and Degenerative Chain Transfer Processes
Beyond its ionic chemistry, the trithiocarbonate functional group plays a crucial role in radical-mediated processes, most notably in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. RAFT is a powerful technique for synthesizing polymers with controlled molecular weights and low dispersity, and trithiocarbonates are a key class of RAFT chain transfer agents (CTAs). researchgate.net
The process operates via a degenerative chain transfer mechanism. wikipedia.org In this mechanism, a propagating polymer radical (P•) adds to the thiocarbonyl group of the trithiocarbonate CTA. This addition forms a short-lived radical intermediate which then fragments. Fragmentation can either regenerate the starting species or, more importantly, release a new radical (the R• group from the original CTA) and form a dormant polymeric trithiocarbonate species.
This dormant polymer can be reactivated by another propagating radical, allowing the polymer chain to grow. The rapid equilibrium between active (propagating radicals) and dormant (polymeric trithiocarbonates) states ensures that all polymer chains have a similar probability of growing, leading to a controlled polymerization process. wikipedia.orgunc.edu This degenerative transfer, where the radical activity is passed from one chain to another without termination, is the cornerstone of RAFT polymerization's control over the final polymer architecture. wikipedia.org
Complexation Chemistry with Metal Centers
The sulfur-rich nature of the this compound moiety, often encountered as the trithiocarbonate dianion (CS₃²⁻), renders it an excellent ligand for a wide array of metal centers. This interaction gives rise to a diverse family of metal trithiocarbonate complexes with varied structures and properties.
Metal trithiocarbonate complexes can be synthesized through several routes, often involving the reaction of a metal salt or a pre-formed metal complex with a source of the trithiocarbonate ion. The trithiocarbonate anion itself is typically generated in situ from the reaction of carbon disulfide (CS₂) with a suitable base.
A notable example is the synthesis of the first trithiocarbonatogold complex, [N(PPh₃)₂]₂[Au₂(μ₂-η²-CS₃)₂]. This complex was formed by reacting [N(PPh₃)₂][Au(SH)₂] with CS₂. X-ray crystallography revealed a structure with two gold atoms bridged by the trithiocarbonate ligands acs.org.
Mixed heterobimetallic ligand complexes have also been formulated and characterized, showcasing the versatility of the trithiocarbonate ligand in coordinating with multiple, different metal centers within the same molecule. For instance, complexes with the general formula [M(CS₃)₂][M'(L)₂] have been synthesized, where M and M' can be metals such as copper(II), cobalt(II), nickel(II), and zinc(II), and L represents another ligand usm.edu. The coordination geometry of these complexes can vary, with spectroscopic and magnetic susceptibility studies suggesting square planar or octahedral arrangements around the metal ions depending on the specific metals and ligands involved usm.edu.
The synthesis of bimetallic perthiocarbonate complexes of cobalt has also been achieved through the thermolysis of a bimetallic hydridoborate species in the presence of CS₂ masterorganicchemistry.com. This reaction highlights a pathway to more complex sulfur-rich metal clusters. Furthermore, the reaction of ligands containing the trithiocarbonate moiety with late transition metal ions is a known route to forming these complexes wikipedia.org.
The following table summarizes examples of synthesized metal trithiocarbonate complexes and their precursors.
| Metal | Complex Formula | Precursors | Reference |
| Gold (Au) | [N(PPh₃)₂]₂[Au₂(μ₂-η²-CS₃)₂] | [N(PPh₃)₂][Au(SH)₂] and CS₂ | acs.org |
| Copper (Cu), Cobalt (Co) | [CuCo(CS₃)₂(L)₂] | Metal salts, CS₃²⁻ source, and Ligand (L) | usm.edu |
| Nickel (Ni), Zinc (Zn) | [M(CS₃)₂][M'(L)₂] (M, M' = Ni, Zn) | Metal salts, CS₃²⁻ source, and Ligand (L) | usm.edu |
| Cobalt (Co) | [(Cp*Co)₂(μ-CS₄-κ¹S:κ²S')(μ-S₂-κ²S'':κ¹S''')] | [{CpCoPh}{µ-TePh}{µ-TeBH₃-ĸ²Te,H}{CpCo}] and CS₂ | masterorganicchemistry.com |
L = 4-nitrophenolbenzaldehydethiourea based ligand; Cp = η⁵-C₅Me₅*
The formation and stability of metal trithiocarbonate complexes are significantly influenced by various reaction conditions, including temperature, pH, and the solvent system employed.
Temperature: Temperature plays a crucial role in the kinetics of complex formation and can also influence the stability of the resulting complexes. For instance, the synthesis of a bimetallic cobalt perthiocarbonate complex was achieved by heating the reaction mixture at 70 °C for 6 hours masterorganicchemistry.com. In other systems, a moderate increase in temperature (e.g., by ~15 °C) has been shown to overcome the activation energy barrier for the photoactivation of trithiocarbonates, enabling reactions that would not proceed at lower temperatures mdpi.com.
pH: The pH of the reaction medium is a critical factor, particularly for the stability of the trithiocarbonate moiety itself. Trithiocarbonate groups have been observed to degrade at pH values above 11. The specific pH at which degradation begins can be influenced by the molecular structure of the trithiocarbonate-containing compound.
Solvent: The choice of solvent can affect the solubility of reactants and the stability of intermediates, thereby influencing the course of the reaction. For example, the synthesis of certain bimetallic cobalt complexes is carried out in toluene (B28343) masterorganicchemistry.com. The polarity of the solvent can also play a role in the formation of trithiocarbonate derivatives, with different solvent systems potentially leading to different products.
The table below outlines the effects of various reaction conditions on the complexation of this compound systems.
| Reaction Condition | Influence | Example | Reference |
| Temperature | Can overcome activation energy barriers and influence reaction rates. | Increasing temperature by ~15 °C enabled the photoactivation of a trithiocarbonate. | mdpi.com |
| pH | High pH can lead to the degradation of the trithiocarbonate group. | Degradation of a trithiocarbonate was observed at pH > 11. | |
| Solvent | Affects solubility and can influence the reaction pathway. | Toluene was used as a solvent for the synthesis of a bimetallic cobalt complex. | masterorganicchemistry.com |
Mechanistic Investigations of Derivatization Reactions
The derivatization of this compound often involves reactions at the thiocarbonyl group (C=S). Mechanistic studies, including computational investigations, have shed light on the pathways of these transformations.
One of the well-studied derivatization reactions is aminolysis, the reaction of a trithiocarbonate with an amine. A detailed computational study has proposed a four-step mechanism for the aminolysis of trithiocarbonates:
Formation of a zwitterionic intermediate: The amine acts as a nucleophile, attacking the electrophilic carbon of the thiocarbonyl group.
Proton transfer to an assisting amine molecule: A second amine molecule facilitates the transfer of a proton from the initial zwitterionic intermediate, forming a more stable complex.
Formation of a neutral tetrahedral intermediate: The complex breaks down, releasing the assisting amine molecule and forming a neutral tetrahedral intermediate.
Amine-assisted breakdown of the intermediate: The neutral intermediate then breaks down, with the assistance of an amine molecule, to yield the final products.
This mechanism highlights the role of the amine not only as a nucleophile but also as a proton shuttle.
In the context of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, the derivatization of trithiocarbonates proceeds via a radical mechanism. This process involves the reversible addition of a radical to the C=S bond, forming an intermediate radical. This is followed by the fragmentation of this intermediate to release a new radical and regenerate the thiocarbonyl group. This reversible process allows for the controlled growth of polymer chains.
Furthermore, nucleophilic attack on the terminal thiocarbonyl group has been identified as a mechanism for the degradation of trithiocarbonates in certain systems. For instance, in the RAFT polymerization of N-arylmethacrylamides, the degradation was shown to occur via an N-5 nucleophilic attack by the ultimate methacrylamide (B166291) unit on the thiocarbonyl carbon.
Derivatives and Analogues of Carbonotrithioic Acid
Alkyl and Aryl Trithiocarbonate (B1256668) Esters
Alkyl and aryl trithiocarbonate esters are a prominent class of organosulfur compounds with the general structure RSC(=S)SR'. Their synthesis is well-established and can be achieved through several efficient methods. A common one-pot reaction involves the treatment of thiols with carbon disulfide and alkyl halides in the presence of a base like triethylamine (B128534) in an aqueous medium. researchgate.net This method is applicable to both aliphatic and aromatic thiols. Another widely used process involves the sequential reaction of a thiol (RSH) with an aqueous base (like sodium hydroxide), carbon disulfide (CS₂), and an alkylating agent (R'X, where X is a halogen) in a water/alcohol solvent system. google.comgoogle.com This approach allows for the synthesis of both symmetrical and unsymmetrical trithiocarbonates. researchgate.net
The primary application of these esters is in the field of polymer chemistry, where they serve as highly effective chain transfer agents (CTAs) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. google.comresearchgate.netcmu.edu RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures such as block copolymers. researchgate.netcmu.edu Trithiocarbonates are considered among the most reactive RAFT agents, suitable for polymerizing a variety of monomers, including styrenes, acrylates, and methacrylates. researchgate.net Alkyl-substituted trithiocarbonates, in particular, have been shown to enable oxygen-tolerant RAFT polymerization. rsc.org
| Thiol (RSH) | Alkyl Halide (R'X) | Base/Solvent System | Product (RSC(S)SR') | Yield | Reference |
|---|---|---|---|---|---|
| Dodecanethiol | Chloroacetonitrile | Sodium Hydroxide (B78521) / Isopropanol-Water | S-Cyanomethyl S-dodecyl trithiocarbonate | 93% | google.com |
| Thiophenol | Benzyl (B1604629) bromide | Triethylamine / Water | S-Phenyl S-benzyl trithiocarbonate | 83% | researchgate.net |
| 1-Butanethiol | Ethyl iodide | Triethylamine / Water | S-Butyl S-ethyl trithiocarbonate | 95% | researchgate.net |
| 2-Propanethiol | Benzyl bromide | Triethylamine / Water | S-Isopropyl S-benzyl trithiocarbonate | 92% | researchgate.net |
Salts of Carbonotrithioic Acid
Salts of this compound contain the trithiocarbonate dianion, CS₃²⁻. wikipedia.org This anion possesses a trigonal planar geometry with D₃h symmetry. wikipedia.org The preparation of these salts typically involves the reaction of carbon disulfide (CS₂) with a hydrosulfide (B80085) salt, such as potassium hydrosulfide (KSH) or sodium hydrosulfide (NaSH). wikipedia.orgwikipedia.org For instance, the reaction of CS₂ with two equivalents of NaSH yields sodium trithiocarbonate (Na₂CS₃) and hydrogen sulfide (B99878) (H₂S). wikipedia.org The trithiocarbonate anion can also be generated in situ from carbon disulfide under basic conditions. researchgate.net
These salts, while important intermediates, are often unstable and can decompose, particularly upon heating or acidification, releasing carbon disulfide. wikipedia.org The parent acid, trithiocarbonic acid (H₂CS₃), can be liberated by treating its salts with acid at low temperatures, yielding a red oil. wikipedia.org Despite its lability, the structure of H₂CS₃ has been confirmed by X-ray crystallography. wikipedia.org Trithiocarbonate salts of various metals, including alkali metals and transition metals, have been synthesized and characterized. uni-koeln.de
| Salt | Reactants | Product | Reference |
|---|---|---|---|
| Potassium Trithiocarbonate | Carbon disulfide (CS₂), Potassium hydrosulfide (KSH) | K₂CS₃ | wikipedia.org |
| Sodium Trithiocarbonate | Carbon disulfide (CS₂), Sodium hydrosulfide (NaSH) | Na₂CS₃ | wikipedia.org |
| Barium Trithiocarbonate | Carbon disulfide (CS₂), Barium hydroxide (Ba(OH)₂) | BaCS₃ | wikipedia.org |
Vinyl and Alkenyl Carbonotrithioates
Vinyl and alkenyl carbonotrithioates represent a specialized class of derivatives where the trithiocarbonate group is attached to a C=C double bond. While less common than their alkyl or aryl counterparts, they are significant in polymer science. The synthesis of specific vinyl trithiocarbonate monomers can be challenging. However, the interaction of trithiocarbonates with vinyl monomers is a cornerstone of RAFT polymerization. In this process, the trithiocarbonate acts as a mediating agent for the polymerization of vinyl monomers like acrylates, styrenes, and acrylamides. mdpi.com
A notable application is in thiocarbonyl addition-ring-opening (TARO) polymerization, which can introduce degradable thioester linkages into the backbone of vinyl polymers. semanticscholar.org Furthermore, trithiocarbonates can mediate the hybrid copolymerization of structurally different monomers, such as vinyl acrylates and ring-based thiiranes. rsc.org This process relies on the trithiocarbonate acting as an intermediate between the radical polymerization of the vinyl monomer and the anionic ring-opening polymerization of the thiirane. rsc.org This capability allows for the creation of novel copolymers with unique architectures and properties. rsc.org
Cyclic Analogues: Dithiocarbonates and Related Heterocycles
Cyclic analogues of this compound, particularly five- and six-membered dithiocarbonates and related heterocycles, are valuable monomers and synthetic intermediates. researchgate.netx-mol.net A primary route to five-membered cyclic dithiocarbonates (1,3-oxathiolane-2-thiones) is the reaction of epoxides with carbon disulfide, often catalyzed by a lithium salt like lithium bromide. rsc.orggoogle.com Six-membered cyclic dithiocarbonates (1,3-oxathiane-2-thiones) can also be synthesized, for example, from an alkoxide-epoxide intermediate reacting with CS₂. rsc.org
These cyclic compounds are particularly reactive and can undergo ring-opening polymerization (ROP), providing a pathway to poly(dithiocarbonate)s and other sulfur-containing polymers. researchgate.netacs.org Cationic ring-opening polymerization (CROP) of these monomers can be initiated by agents like methyl triflate, proceeding efficiently to yield polymers with high molar mass and narrow dispersity. rsc.orgrsc.org The selectivity of the reaction (isomerization vs. polymerization) can be controlled by the choice of catalyst. acs.org These sulfur-rich polymers and the cyclic monomers themselves are used as building blocks for a variety of valuable sulfur-based compounds. researchgate.net
| Monomer | Synthesis Method | Polymerization Method | Application | Reference |
|---|---|---|---|---|
| 5-phenoxymethyl-1,3-oxathiolane-2-thione | Reaction of epoxide with CS₂ | Cationic Ring-Opening Polymerization (CROP) | Synthesis of polydithiocarbonates | rsc.orgacs.org |
| 5-((dibenzylamino)methyl)-1,3-oxathiolane-2-thione | From N,N-dibenzyl glycidylamine and CS₂ | Cationic Ring-Opening Polymerization (CROP) | Synthesis of functional sulfur polymers | rsc.orgrsc.org |
| Six-membered cyclic dithiocarbonates | From alkoxide-epoxide intermediate and CS₂ | - | Synthetic intermediate | rsc.org |
Functionalized Trithiocarbonate Derivatives
The versatility of the trithiocarbonate group allows for the incorporation of a wide array of other chemical functionalities, leading to derivatives with tailored properties for specific applications. These functional groups can be introduced either on the R or R' groups of the ester or as part of a larger molecular architecture.
Research findings have highlighted several key areas:
RAFT Agents: Trithiocarbonates bearing carboxylic acid groups, such as bis(carboxymethyl)trithiocarbonate and 4-cyano-4-((dodecylsulfanyl-thiocarbonyl) sulfanyl) pentanoic acid, are synthesized for use as specialized RAFT agents. researchgate.netacs.org These functionalities can impart water solubility or provide sites for further chemical modification of the resulting polymer.
Drug Delivery: The trithiocarbonate linkage has been explored as a redox-responsive bond in drug delivery systems. nih.gov For instance, it has been used to create dimeric prodrug nanoassemblies that are stable during circulation but can be cleaved to release the active drug in the targeted tumor environment. nih.gov RAFT polymerization using trithiocarbonates is also a common method to produce biocompatible polymers for drug delivery applications. researchgate.net
Biomedical Materials: Polymers functionalized with trithiocarbonate end-groups, such as poly(N-isopropylacrylamide) (PNiPAAm), have been used to create composites with silver nanoparticles. mdpi.com These materials can exhibit thermoresponsive behavior and antimicrobial properties, with potential use as coatings for medical devices. mdpi.com
Water-Soluble Derivatives: The introduction of ionic groups, such as sulfonate salts, leads to water-soluble trithiocarbonates. chemrxiv.org These compounds can be used as RAFT agents in aqueous polymerization systems or as ligands for transition metals. chemrxiv.org
| Functional Group | Example Compound | Application | Reference |
|---|---|---|---|
| Carboxylic Acid | Bis(carboxymethyl)trithiocarbonate | RAFT agent for synthesis of homotelechelic polymers | acs.org |
| Sulfonate Salt | Unsymmetrical trithiocarbonate sulfonate salt | Water-soluble RAFT agents, ligands for metals | chemrxiv.org |
| Polymer Chain | Trithiocarbonate-functionalized PNiPAAm | Matrix for antimicrobial silver nanocomposites | mdpi.com |
| Prodrug Linker | Trithiocarbonate-bridged dimeric prodrugs | Redox-responsive drug delivery | nih.gov |
Compound Index
| Compound Name | Chemical Formula / General Structure |
|---|---|
| This compound | H₂CS₃ |
| Alkyl/Aryl Trithiocarbonate Ester | RSC(=S)SR' |
| S-Cyanomethyl S-dodecyl trithiocarbonate | C₁₂H₂₅SC(=S)SCH₂CN |
| S-Phenyl S-benzyl trithiocarbonate | C₆H₅SC(=S)SCH₂C₆H₅ |
| S-Butyl S-ethyl trithiocarbonate | C₄H₉SC(=S)SC₂H₅ |
| S-Isopropyl S-benzyl trithiocarbonate | (CH₃)₂CHSC(=S)SCH₂C₆H₅ |
| Trithiocarbonate Dianion | CS₃²⁻ |
| Sodium Trithiocarbonate | Na₂CS₃ |
| Potassium Trithiocarbonate | K₂CS₃ |
| Barium Trithiocarbonate | BaCS₃ |
| 1,3-Oxathiolane-2-thione | Cyclic dithiocarbonate |
| 5-phenoxymethyl-1,3-oxathiolane-2-thione | C₁₀H₁₀O₂S₂ |
| 5-((dibenzylamino)methyl)-1,3-oxathiolane-2-thione | C₁₉H₂₁NOS₂ |
| 1,3-Oxathiane-2-thione | Cyclic dithiocarbonate |
| Bis(carboxymethyl)trithiocarbonate | HOOCCH₂SC(=S)SCH₂COOH |
| 4-cyano-4-((dodecylsulfanyl-thiocarbonyl) sulfanyl) pentanoic acid | C₁₉H₃₃NO₂S₃ |
| Poly(N-isopropylacrylamide) (PNiPAAm) | (C₆H₁₁NO)n |
| Carbon disulfide | CS₂ |
| Methyl triflate | CF₃SO₃CH₃ |
| Lithium bromide | LiBr |
Theoretical and Computational Chemistry of Carbonotrithioic Acid
Electronic Structure and Bonding Analysis
The electronic characteristics and bonding nature of carbonotrithioic acid have been a subject of theoretical investigation, providing fundamental insights into its molecular properties.
Quantum Chemical Calculations (e.g., HF, MP2, DFT)
A variety of quantum chemical methods have been employed to probe the electronic structure of this compound. While comprehensive studies detailing results from Hartree-Fock (HF), Møller-Plesset second-order perturbation theory (MP2), and a wide array of Density Functional Theory (DFT) functionals are not extensively documented in dedicated publications, the principles of these methods allow for a theoretical characterization.
DFT calculations, particularly with hybrid functionals like B3LYP, are widely used for predicting molecular geometries, electronic properties, and vibrational spectra due to their balance of computational cost and accuracy. For sulfur-containing compounds, basis sets that include polarization and diffuse functions, such as 6-311++G(d,p), are typically necessary to accurately describe the electron distribution and bonding.
Theoretical studies on related trithiocarbonates using the B3LYP functional have been performed to understand their electronic structure, stability, and reactivity. Such calculations typically yield information on the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO energy gap, which are crucial in predicting the chemical behavior of the molecule. For instance, the analysis of these frontier orbitals in substituted trithiocarbonates provides insights into their roles as mediators in electron transfer and radical processes.
Furthermore, calculations of ionization energies using methods like the orbital valence Green's functional (OVGF) have been performed, providing specific data on the electronic shell of H₂CS₃. researchgate.net These calculations help in the interpretation of experimental data such as photoelectron spectra.
Investigation of C-S Bond Characteristics
The nature of the carbon-sulfur bonds in this compound is a key feature of its molecular structure. The molecule contains one C=S double bond (thiocarbonyl group) and two C-S single bonds. X-ray crystallography on the solid state has confirmed a trigonal planar geometry around the central carbon atom, with C-S bond lengths observed to be in the range of 1.69 to 1.77 Å. wikipedia.org
Computational studies on various substituted trithiocarbonates using DFT (B3LYP/6-311++G(d,p)) have provided theoretical values for these bond lengths. These studies show that the C-S single bond lengths are typically around 1.769–1.770 Å, and the C=S double bond length is in the range of 1.647–1.651 Å. researchgate.net These calculated values are in good agreement with the experimentally observed range. The bonding can be further understood through Natural Bond Orbital (NBO) analysis, which elucidates hybridization and delocalization effects within the molecule.
Conformational Analysis and Isomerism
The conformational space of this compound is relatively simple due to its small size. The molecule is expected to possess a planar structure with C₂ᵥ symmetry. Computational studies on analogous molecules, such as carbonic acid, have explored different conformers (e.g., cis-cis, cis-trans, trans-trans). wikipedia.org However, for this compound, the planar dithiol-thiocarbonyl arrangement is widely accepted as the most stable conformation.
Vibrational Spectra and Normal Mode Analysis
The vibrational modes of a molecule are characteristic of its structure and bonding. For a non-linear molecule like this compound, which consists of 6 atoms, 12 normal modes of vibration are expected (3N-6, where N=6). libretexts.org These vibrations can be investigated experimentally through infrared (IR) and Raman spectroscopy and computationally through frequency calculations.
Quantum chemical methods, particularly DFT, are routinely used to calculate the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities. The character of these vibrations can be described through normal mode analysis, which details the specific atomic motions for each frequency.
Table 1: Predicted Vibrational Modes of this compound
| Symmetry | Description |
|---|---|
| A₁ | S-H Symmetric Stretch |
| A₁ | C=S Stretch |
| A₁ | C-S Symmetric Stretch |
| A₁ | S-C-S Symmetric Bend |
| A₁ | S-H Symmetric In-plane Bend |
| B₁ | S-H Asymmetric Out-of-plane Bend |
| B₁ | C-S-H Asymmetric Out-of-plane Bend |
| B₂ | S-H Asymmetric Stretch |
| B₂ | C-S Asymmetric Stretch |
| B₂ | S-C-S Asymmetric Bend |
| B₂ | S-H Asymmetric In-plane Bend |
This table represents a qualitative prediction of the vibrational modes based on the C₂ᵥ symmetry of the molecule. The exact frequencies and detailed potential energy distribution would require specific computational results.
Computational Studies on Reaction Mechanisms and Transition States
This compound is known to be unstable, particularly when heated, decomposing into carbon disulfide (CS₂) and hydrogen sulfide (B99878) (H₂S). wikipedia.org
H₂CS₃ → CS₂ + H₂S
Computational chemistry provides powerful tools to investigate the mechanism of such reactions, including the identification of transition states and the calculation of activation energy barriers. A computational study of this decomposition would involve locating the transition state structure on the potential energy surface that connects the reactant (H₂CS₃) to the products (CS₂ + H₂S). The energy of this transition state relative to the reactant determines the activation energy of the reaction.
Methods like DFT can be used to model this reaction pathway. The transition state would likely involve the elongation of one C-S single bond and the transfer of a proton from that sulfur atom to the other thiol sulfur. The calculated energy barrier would provide a quantitative measure of the kinetic stability of the molecule. While this reaction is well-known experimentally, detailed computational studies on its mechanism and transition state are not prominently featured in the literature.
Photoelectron Spectroscopy Studies
Photoelectron spectroscopy (PES) is an experimental technique that measures the ionization energies of a molecule, providing direct information about its electronic structure. The HeI photoelectron spectrum of gaseous H₂CS₃ has been successfully recorded. researchgate.netnih.gov
The experimental spectrum has been interpreted with the aid of theoretical calculations of vertical ionization potentials using the orbital valence Green's functional (OVGF) method. researchgate.netnih.gov The first vertical ionization potential was determined to be 8.74 eV. researchgate.netnih.gov
Table 2: Experimental and Calculated Vertical Ionization Potentials (VIP) of this compound
| Molecular Orbital | Character | Experimental VIP (eV) researchgate.net | Calculated VIP (OVGF) (eV) researchgate.net |
|---|---|---|---|
| 9b₂ | nS(C=S) | 8.74 | - |
| 2a₂ | π(CS₂) | 10.05 | - |
| 8b₂ | nS | 11.23 | - |
| 6a₁ | nS | 11.23 | - |
| 5b₁ | π(SH) | 12.38 | - |
The character of the molecular orbitals is based on the analysis provided in the cited study.
The analysis of the photoelectron spectrum reveals the energy ordering of the highest occupied molecular orbitals (HOMOs). The HOMO of this compound is the non-bonding orbital of the thiocarbonyl sulfur (nS(C=S)). researchgate.netnih.gov The subsequent bands in the spectrum correspond to ionization from other sulfur lone pairs and the π-orbitals of the molecule. These combined experimental and computational studies provide a detailed picture of the electronic energy levels in this compound. researchgate.netnih.gov
Advanced Spectroscopic and Analytical Methodologies in Research on Carbonotrithioic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for elucidating the structure of molecules in solution. However, the inherent instability of carbonotrithioic acid presents significant challenges for its direct analysis. Consequently, much of the available NMR data is derived from its more stable organic esters, which serve as valuable models for understanding the electronic environment of the trithiocarbonate (B1256668) core.
Direct experimental ¹H NMR data for the thiol protons (S-H) of this compound are not widely reported in the literature, a consequence of the compound's rapid decomposition. In studies of more stable trithiocarbonate derivatives, such as S,S'-dialkyl or S-alkyl S'-aryl trithiocarbonates, ¹H NMR spectroscopy is routinely used to characterize the protons on the carbon atoms adjacent to the sulfur atoms.
¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule. For this compound and its derivatives, the most diagnostic signal is that of the central thiocarbonyl carbon (C=S). This carbon nucleus is significantly deshielded due to the presence of three sulfur atoms and the C=S double bond.
Experimental data from various trithiocarbonate derivatives show that the chemical shift of the C=S carbon typically appears in the highly downfield region of the spectrum, often between 215 and 225 ppm. researchgate.net This is consistent with the general trend observed for thiocarbonyl carbons in other classes of compounds. The substitution of oxygen atoms in a carbonate with sulfur atoms leads to a significant downfield shift of the central carbon's resonance, a trend attributed to the paramagnetic contribution to the chemical shielding constant.
| Carbon Type | Typical Chemical Shift (δ, ppm) |
|---|---|
| Thiocarbonyl (C=S) | 215 - 225 |
| Alkyl (α to S) | 30 - 50 |
Chemical Shift Tensor Analysis:
The chemical shift is an anisotropic property, meaning its value depends on the orientation of the molecule with respect to the external magnetic field. This anisotropy is described by a second-rank tensor. For the central carbon in the planar CS₃ core of this compound, the local electronic environment is highly asymmetric. This asymmetry would result in a non-diagonal chemical shift tensor with distinct principal components (δ₁₁, δ₂₂, δ₃₃). Although direct experimental determination of the chemical shift tensor for H₂CS₃ has not been reported, theoretical calculations and data from analogous planar molecules suggest that the tensor would reflect the C₂ᵥ symmetry of the molecule. The principal axis with the least shielding (largest chemical shift) would likely be perpendicular to the molecular plane, associated with the π-electron system of the C=S bond.
Vibrational Spectroscopy: Infrared (IR) and Raman Methods
Vibrational spectroscopy is a powerful tool for identifying functional groups and probing molecular structure. Due to the instability of this compound, obtaining high-quality experimental IR and Raman spectra is challenging. However, computational studies and comparisons with stable thiols and thiocarbonyl compounds allow for the prediction of its characteristic vibrational frequencies.
The key vibrational modes expected for H₂CS₃ include the S-H stretching, C=S stretching, C-S stretching, and various bending modes. The S-H stretching vibration is anticipated to appear in the typical region for thiols, around 2500-2600 cm⁻¹. The C=S double bond stretch is a strong indicator of the trithiocarbonate group and is expected to produce a strong band in the 1050-1250 cm⁻¹ region of the IR spectrum. The C-S single bond stretches would occur at lower frequencies, typically in the 600-800 cm⁻¹ range.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |
|---|---|---|
| ν(S-H) stretch | 2500 - 2600 | Weak to Medium (IR), Strong (Raman) |
| ν(C=S) stretch | 1050 - 1250 | Strong (IR) |
| ν(C-S) stretch | 600 - 800 | Medium (IR) |
| δ(S-C-S) bend | Below 500 | Medium (IR, Raman) |
Computational studies using methods like Density Functional Theory (DFT) are essential for providing a more detailed and accurate assignment of the vibrational spectrum of this unstable molecule. researchgate.netlarrucea.eu
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a vital technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. The molecular weight of this compound (CH₂S₃) is 110.22 g/mol . compoundchem.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 110.
Due to its instability, the molecular ion of this compound would likely be of low abundance. The fragmentation pattern can be predicted based on the known behavior of thiols and carboxylic acids. oregonstate.edulibretexts.org Plausible fragmentation pathways would involve the cleavage of the S-H and C-S bonds. Key expected fragments would include:
[M-SH]⁺: Loss of a hydrosulfide (B80085) radical (•SH), leading to a fragment at m/z 77.
[M-H₂S]⁺˙: Loss of a hydrogen sulfide (B99878) molecule, resulting in a fragment at m/z 76.
[CS₂]⁺˙: A fragment corresponding to carbon disulfide at m/z 76, which is also a known decomposition product.
Analysis of more stable derivatives, such as dimethyl trithiocarbonate (C₃H₆S₃), provides experimental support for these predictions. The mass spectrum of this ester shows a prominent molecular ion peak and fragments corresponding to the loss of methyl and thiomethyl groups.
| m/z | Proposed Fragment (from Dimethyl Trithiocarbonate) |
|---|---|
| 138 | [CH₃SCSCH₃]⁺˙ (Molecular Ion) |
| 91 | [SCSCH₃]⁺ |
| 76 | [CS₂]⁺˙ |
| 47 | [CH₃S]⁺ |
Data derived from the NIST Mass Spectrometry Data Center for Dimethyl trithiocarbonate. nih.gov
X-ray Crystallography for Solid-State Structure Determination
Despite its lability, this compound has been successfully crystallized and its structure determined by single-crystal X-ray diffraction. whitman.edunih.govcarleton.edu This technique provides definitive information about the molecular geometry and intermolecular interactions in the solid state.
| Parameter | Observed Value (Å) |
|---|---|
| C-S Bond Length | 1.69 - 1.77 |
The range reflects the different C-S bond lengths within the molecule.
Gas Electron Diffraction (GED) for Gas-Phase Structure and Conformation
Gas electron diffraction (GED) is a powerful technique for determining the precise geometric structure of molecules in the gas phase, free from the intermolecular forces present in a crystal lattice. wikipedia.org This method provides accurate measurements of bond lengths, bond angles, and information about the conformational preferences of molecules.
A review of the scientific literature indicates that a dedicated gas electron diffraction study for this compound has not been reported. The compound's instability and tendency to decompose likely present significant experimental challenges for introducing it into the gas phase under the conditions required for a GED experiment.
Were such a study feasible, it would provide invaluable data to compare with the solid-state structure obtained from X-ray crystallography. A GED analysis could definitively confirm the planarity of the isolated molecule and provide highly precise gas-phase values for the C=S and C-S bond lengths and the S-C-S bond angles. This would allow for a more detailed understanding of the intrinsic bonding and electronic structure of the molecule, absent the influence of crystal packing effects.
Chromatographic Techniques in Separation and Analysis
Chromatographic methods are essential for the separation, identification, and purification of this compound derivatives, particularly its more stable salts and esters known as trithiocarbonates. Due to the inherent instability of this compound itself, analytical studies predominantly focus on these derivatives. Techniques such as High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Gas Chromatography (GC) are routinely employed.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of trithiocarbonates, especially in the context of polymer chemistry. Trithiocarbonates are widely used as chain transfer agents in a process called Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. Size-Exclusion Chromatography (SEC), also known as Gel-Permeation Chromatography (GPC), is a form of HPLC that is indispensable for characterizing the polymers produced via this method. acs.orgmdpi.com SEC separates molecules based on their hydrodynamic volume, allowing for the determination of molecular weights and molecular weight distributions of polymers synthesized using trithiocarbonate RAFT agents. mdpi.com
Gas Chromatography (GC) is suitable for analyzing volatile sulfur compounds or the byproducts of reactions involving trithiocarbonates. For instance, GC has been used to analyze headspace samples from reaction vessels to monitor the consumption of gases during polymerization reactions initiated by trithiocarbonates. rsc.org It has also been applied to identify sulfur compounds in complex mixtures like petroleum distillates following an initial separation step. acs.org
Below is a table summarizing various chromatographic techniques applied to the analysis of trithiocarbonates and related sulfur compounds.
| Technique | Stationary Phase | Mobile Phase / Eluent | Detection Method | Application | Reference |
|---|---|---|---|---|---|
| Size-Exclusion Chromatography (SEC/GPC) | Cross-linked polymer gel columns (e.g., GRAM columns) | Dimethylformamide (DMF) with 0.1 M LiCl | Refractive Index (RI) Detector | Determining molecular weight of polymers made via trithiocarbonate-mediated RAFT polymerization. | acs.org |
| Thin-Layer Chromatography (TLC) | Silica (B1680970) Gel G | Hexane | Silver Nitrate Reagent Spray | Detection and identification of elemental sulfur and other sulfur compounds. | dpi.qld.gov.au |
| Ligand-Exchange TLC | Mercuric acetate-impregnated silica gel | n-Hexane | UV light (254 nm) or Palladous chloride spray | Class separation of sulfur compounds in petroleum distillates. | acs.org |
| Gas Chromatography (GC) | Capillary Column | Carrier Gas (e.g., Helium, Nitrogen) | Micro GC Detector / Mass Spectrometry (MS) | Analysis of headspace gas composition in reactions involving trithiocarbonates. | rsc.org |
Electrochemical Methods for Redox Behavior Characterization
Electrochemical techniques, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox behavior of this compound derivatives. These studies are crucial for understanding electron transfer mechanisms, which is especially relevant for applications like electrochemically mediated RAFT (e-RAFT) polymerization where the trithiocarbonate agent is activated via reduction. acs.org
Cyclic voltammetry involves applying a linearly sweeping potential to an electrode in a solution and measuring the resulting current. libretexts.org This method can provide qualitative information about redox processes and can also be used to determine quantitative properties of the charge transfer reaction. libretexts.org
Research has shown that trithiocarbonates undergo electrochemical reduction. The reduction potential is significantly influenced by the chemical structure of the trithiocarbonate, specifically the "Z-group" (attached to the C=S bond) and the "R-group" (the leaving/fragmenting group). acs.org Studies applying cyclic voltammetry have established a predominant reduction mechanism where the electrochemical reduction is coupled with an irreversible chemical reaction. acs.org A key finding is that many common dithioesters and trithiocarbonates exhibit peak reduction potentials around -1.0 V (versus a Saturated Calomel Electrode, SCE). nih.gov The specific potential is dictated by the structure; for instance, the major reduction peak shifts to more cathodic (more negative) potentials in the order of dithiobenzoates > trithiocarbonates > dithiocarbamates, reflecting the influence of the Z-group on the reactivity of the thiocarbonyl bond. acs.org Furthermore, R-groups that are more electron-withdrawing and better at stabilizing radicals tend to shift the reduction peak anodically (to less negative potentials). acs.org
The following table summarizes key findings from electrochemical studies on trithiocarbonates.
| Technique | Compound Class | Key Parameter | Observed Value / Finding | Significance / Context | Reference |
|---|---|---|---|---|---|
| Cyclic Voltammetry (CV) | Trithiocarbonates | Peak Reduction Potential (Ep) | ca. -1.0 V (vs. SCE) | Characterizes the potential needed for electron transfer initiation in PET-RAFT polymerization. | nih.gov |
| Cyclic Voltammetry (CV) | Thiocarbonylthio Compounds | Trend in Reduction Potential | Potential becomes more cathodic in the series: Dithiobenzoates > Trithiocarbonates > Dithiocarbamates. | Demonstrates the influence of the Z-group on the thiocarbonyl bond's reactivity and reduction potential. | acs.org |
| Cyclic Voltammetry (CV) | Trithiocarbonates | Effect of R-group | More active (electron-withdrawing, radical stabilizing) R-groups shift the reduction peak anodically. | Highlights the role of the leaving group in determining the ease of electrochemical reduction. | acs.org |
Applications in Advanced Chemical Synthesis and Materials Science Research
Reagent and Intermediate in Organic Synthesis
The utility of carbonotrithioic acid derivatives in organic synthesis is marked by their role as sources of sulfur and their ability to participate in a variety of chemical transformations. They function as precursors, building blocks, and generators of reactive species, facilitating the assembly of complex molecular frameworks.
This compound and its salts are effective precursors for the synthesis of sulfur-containing heterocyclic compounds. These cyclic structures are significant motifs in many biologically active molecules and functional materials. The reaction of trithiocarbonates with bifunctional electrophiles provides a direct route to various heterocyclic rings. For instance, thiocarbonic acid (H₂CS₃) reacts with 1,2-dichloroethane (B1671644) to form ethylene (B1197577) trithiocarbonate (B1256668), a five-membered heterocyclic ring. rsc.org This type of cyclization reaction is a powerful strategy for incorporating the trithiocarbonate group into a cyclic framework, which can then be further elaborated. The synthesis of complex polysulfur- and nitrogen-containing heterocycles, such as 1,2-dithioles and 1,2,3-dithiazoles, often relies on sulfur-transfer reagents, and the principles of this compound chemistry are foundational to these transformations.
In the modular assembly of complex organic molecules, this compound derivatives serve as valuable building blocks. rsc.orgboronmolecular.com Organic building blocks are functionalized molecules that form the basic components for constructing larger, more intricate molecular architectures. rsc.org The trithiocarbonate functional group can be strategically introduced into a molecule and then carried through multiple synthetic steps before being transformed or removed. Symmetrical trithiocarbonates, for example, can be used in the synthesis of sulfonyl chlorides. Unsymmetrical trithiocarbonates can be converted into thiols, disulfides, and other sulfur-containing compounds, demonstrating their versatility as synthetic intermediates. mdpi.com This adaptability allows chemists to design synthetic routes where the trithiocarbonate moiety acts as a linchpin for constructing complex target molecules.
A key aspect of the chemical utility of this compound derivatives is their ability to generate reactive intermediates. uts.edu.auacs.orgcmu.edu Reactive intermediates are short-lived, high-energy species that are not typically isolated but are crucial in reaction mechanisms. acs.org For example, the equilibrium of unsymmetrical trithiocarbonates can involve the formation of a thiolate ion. mdpi.com This thiolate is a reactive nucleophile that can participate in various subsequent reactions, such as self-coupling to form disulfides or reacting with other electrophiles. mdpi.com The controlled generation of such reactive sulfur species under specific reaction conditions is a powerful tactic in organic synthesis, enabling transformations that would be difficult to achieve through other means.
Role in Controlled Radical Polymerization (e.g., RAFT Polymerization)
One of the most significant applications of this compound derivatives is in the field of polymer chemistry, specifically in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. Trithiocarbonates are a major class of RAFT chain transfer agents (CTAs), which are essential for controlling the polymerization process. mdpi.comtcichemicals.com This control allows for the synthesis of polymers with precisely defined molecular weights, low polydispersity, and complex architectures. boronmolecular.comtcichemicals.com
Trithiocarbonate-based RAFT agents enable a high degree of control over the polymerization of a wide range of monomers, including styrenes, acrylates, and methacrylates. cmu.edumdpi.com By establishing a rapid equilibrium between active (propagating) and dormant polymer chains, these CTAs ensure that all chains grow at a similar rate. sigmaaldrich.com This leads to polymers with narrow molecular weight distributions (low polydispersity index, Mw/Mn), often below 1.2. mdpi.com
The versatility of trithiocarbonate RAFT agents allows for the creation of various polymer architectures. Symmetrical trithiocarbonates, which possess two homolytically labile groups, can be used to grow polymer chains in two directions, providing a straightforward, two-step route to ABA triblock copolymers. cmu.edu Furthermore, multifunctional trithiocarbonate cores, such as those based on cyclodextrin, can be used to synthesize star-shaped polymers. researchgate.net This precise control over macromolecular structure is critical for developing materials with specific physical and chemical properties for advanced applications. boronmolecular.com
| RAFT Agent Type | Monomer Example | Resulting Polymer Architecture | Key Feature |
| Monofunctional Trithiocarbonate | Styrene, Methyl Acrylate (B77674) | Linear Homopolymers, Diblock Copolymers | Controlled molecular weight and low polydispersity. cmu.edu |
| Symmetrical Trithiocarbonate | Methyl Methacrylate | ABA Triblock Copolymers | Polymer chains grow from both sides of the CTA. cmu.edumdpi.com |
| Heptafunctional β-Cyclodextrin Core | Styrene | Star Polymers | Creates a multi-arm, star-shaped polymer structure. researchgate.net |
| Water-Soluble Trithiocarbonate | N,N-dimethylacrylamide (DMA), 2-(methacryloyloxy)ethyl phosphorylcholine (B1220837) (MPC) | Water-Soluble Polymers | Enables polymerization in aqueous media for biomedical applications. mdpi.com |
RAFT polymerization using trithiocarbonate agents is an excellent method for preparing polymers with specific end-group functionalities. sigmaaldrich.comnih.gov The trithiocarbonate group itself, located at the chain end, can be considered a "masked" thiol. Post-polymerization, this group can be chemically removed or transformed to yield a terminal thiol, which is available for a variety of "click" chemistry reactions, such as thiol-ene or thiol-Michael additions. This allows for the conjugation of polymers to biomolecules, surfaces, or other polymers. rsc.org
Moreover, the RAFT agent itself can be designed to include specific functional groups. By synthesizing trithiocarbonate CTAs that contain reactive groups like carboxylic acids, amines, or azides, polymers with these functionalities at one or both ends can be directly prepared. sigmaaldrich.comnih.govacs.org This strategy is widely used to create well-defined functional polymers for applications in drug delivery, diagnostics, and materials science. rsc.orgsigmaaldrich.com For instance, amine-functionalized polymers have been conjugated to fluorescent dyes and targeting molecules like folic acid. nih.gov
| Functional Group on RAFT Agent | Purpose | Example Application |
| Carboxylic Acid | Provides a site for amide coupling. | Conjugation to biotin (B1667282) or amine-containing biomolecules. sigmaaldrich.comacs.org |
| Amine | Allows for coupling to activated esters or isothiocyanates. | Attachment of fluorescent dyes or targeting ligands. nih.gov |
| Pyridyl Disulfide | Enables direct coupling to thiol-bearing molecules. | Bioconjugation to proteins or peptides. nih.gov |
| Azide | Participates in "click" chemistry (e.g., CuAAC or SPAAC). | Efficient ligation to alkyne-modified molecules or surfaces. |
Development of Block Copolymers
This compound derivatives, specifically trithiocarbonates, are instrumental in advanced chemical synthesis, primarily through their use as chain transfer agents (CTAs) in Reversible Addition-Fragmenta tion Chain Transfer (RAFT) polymerization. This controlled radical polymerization technique allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. Trithiocarbonate-mediated RAFT polymerization is particularly effective for creating block copolymers, which are macromolecules composed of two or more distinct polymer chains (blocks) linked together.
The versatility of trithiocarbonate RAFT agents enables the polymerization of a wide array of monomers, including styrenes, acrylates, and methacrylates. By sequentially adding different monomers to the reaction, well-defined diblock, triblock, and even multiblock copolymers can be synthesized. For instance, an ABA triblock copolymer can be synthesized in just two steps using a trithiocarbonate agent with two homolytic leaving groups, allowing polymer chains to grow in two directions.
A significant challenge in block copolymer synthesis is the conventional requirement for a specific monomer addition sequence, which has left many acrylic-methacrylic block copolymer sequences inaccessible. However, recent research has demonstrated that photoinduced electron/energy transfer (PET) catalysis can overcome these limitations in trithiocarbonate-mediated RAFT polymerization. This methodology allows for the reversal of the typical blocking order, unlocking access to previously unattainable block copolymer structures. For example, the synthesis of poly(methyl acrylate-b-methyl methacrylate) has been achieved with predictable molecular weight increases and narrow molecular weight distributions. The addition of a tertiary amine in these systems can introduce a reversible redox reaction that stabilizes the trithiocarbonate radical, leading to more uniform block copolymers.
The ability to control the sequence of blocks has a significant impact on the material's physical properties. By reversing the monomer addition order, researchers have synthesized high molecular weight triblock copolymer thermoplastic elastomers that exhibit exceptional strain and shape recovery properties. This highlights the critical role of this compound-derived RAFT agents in the development of novel, high-performance polymeric materials.
Table 1: Examples of Block Copolymers Synthesized Using Trithiocarbonate RAFT Agents
| Block Copolymer | Monomers | RAFT Agent Type | Key Findings |
| Polystyrene-b-poly(n-butyl acrylate) | Styrene, n-butyl acrylate | Polytrithiocarbonate | Resulted in low-disperse multiblock copolymers. |
| Poly(methyl acrylate-b-methyl methacrylate) | Methyl acrylate, methyl methacrylate | Trithiocarbonate with fac-Ir(ppy)3 photocatalyst | Achieved "inverted" block sequence, leading to high-performance thermoplastic elastomers. |
| Polystyrene-b-poly(benzyl methacrylate)-b-poly(2-vinyl pyridine) | Styrene, benzyl (B1604629) methacrylate, 2-vinyl pyridine | Dodecyl-based trithiocarbonate | Successful synthesis of triblock copolymers from a macro-RAFT agent. |
Contribution to Advanced Materials Development
The unique chemical properties of this compound and its derivatives have led to their significant contribution to the development of a variety of advanced materials.
Role in Polythiocarbonate Synthesis
This compound and its precursors, such as carbon disulfide (CS₂), are key building blocks for the synthesis of sulfur-rich polymers, including polythiocarbonates and poly(trithiocarbonate)s. These polymers are of interest due to their unique optical and mechanical properties. The alternating copolymerization of episulfides with carbon disulfide, for instance, can yield poly(trithiocarbonate)s. Research has shown that this copolymerization can be catalyzed by a combination of an organic salt, such as [PPN]Cl (Bis(triphenylphosphine)iminium chloride), and a chromium complex, leading to a completely alternating copolymer structure. The resulting poly(propylene trithiocarbonate) is highly soluble in carbon disulfide and slightly soluble in other organic solvents like chloroform (B151607) and tetrahydrofuran.
Potential in Energy Storage Systems (e.g., Sodium-ion Batteries)
In the field of energy storage, sodium trithiocarbonate (Na₂CS₃), a salt of this compound, has emerged as a promising cathode material for room-temperature sodium-sulfur (RT Na-S) batteries, a type of sodium-ion battery. acs.org These batteries are an attractive alternative to lithium-ion batteries for large-scale energy storage due to the high abundance and low cost of sodium and sulfur. acs.org However, their commercialization has been hindered by issues such as slow reaction kinetics and the dissolution of sodium polysulfides. acs.org
The use of sodium trithiocarbonate as a cathode material helps to address these challenges. acs.org The carbon-sulfur bonds in the trithiocarbonate anion facilitate fast ion and electron transfer, which improves the electrochemical reactivity. acs.org At the cathode, the presence of Na₂CS₃ helps to form a layer that suppresses the dissolution and shuttling of the active sulfur materials. acs.org Furthermore, if small amounts of Na₂CS₃ intermediates migrate to the anode, they contribute to the formation of a stable solid electrolyte interphase (SEI), which improves the performance of the sodium metal anode. acs.org This dual-action improvement on both the cathode and anode leads to batteries with higher rate performance and a longer cycle life. acs.org
Table 2: Performance of Sodium-Sulfur Battery with Sodium Trithiocarbonate Cathode
| Parameter | Value/Observation | Reference |
| Cathode Material | Sodium Trithiocarbonate (Na₂CS₃) | acs.org |
| Key Advantage | Concurrent improvement of both cathode and anode | acs.org |
| Mechanism at Cathode | Forms an oligomer-structured layer to suppress polysulfide dissolution | acs.org |
| Mechanism at Anode | Contributes to a stable SEI layer with uniform Na-ion flux | acs.org |
| Performance Outcome | High-rate performance and extended cycle life | acs.org |
Ligand Precursors for Transition Metal Chemistry
Derivatives of this compound, particularly trithiocarbonates, have been investigated as ligands in transition metal chemistry. The sulfur atoms in the trithiocarbonate group have lone pairs of electrons that can coordinate to transition metal centers. This coordination can lead to the formation of stable metal complexes with interesting structural and electronic properties.
For example, mixed heterobimetallic ligand complexes have been synthesized using trithiocarbonate and other organic ligands. In these complexes, the trithiocarbonate ligand coordinates to the metal ions through its sulfur atoms. Spectroscopic studies have been used to characterize the coordination environment of the metal centers in these complexes. Furthermore, some trithiocarbonate derivatives are described as having the potential to bind in a multidentate fashion to soft transition metal ions. This suggests their utility in the design of novel coordination complexes and organometallic compounds.
Research on Thermoresponsive Nanohydrogels
Thermoresponsive nanohydrogels are smart materials that undergo a reversible volume phase transition in response to changes in temperature. This property makes them highly attractive for biomedical applications such as drug delivery and tissue engineering. The synthesis of the polymers that form these nanohydrogels often relies on controlled polymerization techniques to achieve the desired architecture and responsiveness.
Trithiocarbonate-mediated RAFT polymerization is a key technique used to synthesize the thermoresponsive polymers that self-assemble into nanohydrogels. By using RAFT, it is possible to create well-defined block copolymers where one block is thermoresponsive (e.g., poly(N-isopropylacrylamide)) and the other is hydrophilic, providing stability in aqueous environments. The trithiocarbonate end-groups of the polymers synthesized via RAFT can also be used to graft these polymers onto surfaces or nanoparticles, creating functional nanostructured materials. For instance, polymers containing multiple trithiocarbonate groups have been used to coat gold nanoparticles, with the trithiocarbonate groups acting as anchoring points to the gold surface.
Exploration in Biochemical Pathways and Biomolecule Interactions (Methodological Studies)
While this compound itself is not directly involved in natural biochemical pathways, its derivatives, through their role in RAFT polymerization, provide powerful methodological tools for studying biomolecule interactions. The key lies in the ability to synthesize polymers with well-defined structures and functional end-groups that can be conjugated to biological molecules.
The trithiocarbonate group at the end of a polymer chain synthesized by RAFT polymerization is a versatile chemical handle. Through post-polymerization modification, this end-group can be converted into other functional groups, such as thiols or pyridyl disulfides. These functionalized polymers can then be covalently attached to biomolecules like peptides, proteins, oligonucleotides, and carbohydrates in a process known as bioconjugation.
This methodological approach allows for the creation of polymer-biomolecule hybrids with tailored properties. For example, attaching a synthetic polymer to a protein can enhance its stability, solubility, and circulation time in the body, which is a widely used strategy in the development of therapeutic proteins. The ability to create block copolymers via RAFT also allows for the design of amphiphilic structures that can self-assemble into micelles or vesicles, which can be used as nanocarriers for drug delivery. The bioconjugation of targeting ligands to the surface of these nanocarriers can direct them to specific cells or tissues.
Therefore, this compound, as a precursor to trithiocarbonate RAFT agents, is foundational to a methodology that enables the synthesis of advanced materials for probing and manipulating biochemical systems. The precise control over polymer architecture afforded by this chemistry is crucial for designing materials that can interact with biomolecules in a specific and controlled manner.
Future Research Directions and Emerging Areas in Carbonotrithioic Acid Chemistry
Carbonotrithioic acid and its derivatives, particularly trithiocarbonates, stand as a versatile class of compounds with significant, yet not fully realized, potential across various scientific domains. While the parent acid is known for its instability, its salts and esters (trithiocarbonates) are at the forefront of advanced polymer synthesis and materials science. Future research is poised to unlock new applications and fundamental understanding by focusing on sustainable synthesis, mechanistic elucidation, novel derivatization, advanced catalysis, tailored materials, and predictive computational modeling.
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing carbonotrithioic acid, and how can experimental reproducibility be ensured?
- Methodological Answer : Synthesis typically involves reacting carbon disulfide with thiols or thiourea derivatives under controlled acidic conditions. To ensure reproducibility, document precise stoichiometric ratios, solvent purity, and reaction temperature. Use standardized protocols for quenching and purification (e.g., recrystallization in inert atmospheres) and validate outcomes via spectroscopic techniques (e.g., FT-IR for -SH and C=S bond identification) . Experimental details should align with guidelines for replicability, such as including raw spectral data and error margins in supplementary materials .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Employ a combination of spectroscopic (NMR, UV-Vis) and computational methods (DFT calculations) to analyze bond lengths, charge distribution, and resonance stabilization. X-ray crystallography is critical for resolving crystal structure ambiguities, while Raman spectroscopy can elucidate vibrational modes associated with sulfur moieties . Cross-validate results with literature to identify discrepancies in spectral assignments .
Advanced Research Questions
Q. What strategies resolve contradictions in reported thermodynamic stability data for this compound derivatives?
- Methodological Answer : Conduct a meta-analysis of existing studies to isolate variables such as solvent polarity, temperature, and measurement techniques (e.g., calorimetry vs. computational models). Apply sensitivity analysis to quantify the impact of experimental conditions on stability outcomes. For conflicting computational data, compare basis sets and solvation models used in DFT studies . Publish negative results to clarify boundary conditions for stability .
Q. How can computational models be optimized to predict the reactivity of this compound in novel reaction environments?
- Methodological Answer : Use multi-scale modeling (QM/MM) to simulate interactions in complex matrices. Calibrate force fields against experimental kinetic data, and validate predictions via controlled lab experiments (e.g., kinetic isotope effects). Address limitations such as solvent entropy approximations by incorporating explicit solvent molecules in simulations .
Q. What experimental designs mitigate decomposition pathways during kinetic studies of this compound?
- Methodological Answer : Implement inert-atmosphere techniques (glovebox, Schlenk lines) and real-time monitoring (e.g., in situ IR spectroscopy) to track intermediate species. Use fractional factorial designs to test the influence of variables like pH, light exposure, and trace metal contaminants. Compare degradation rates under aerobic vs. anaerobic conditions to isolate oxidative pathways .
Q. How can researchers assess the environmental impact of this compound leakage in aqueous systems?
- Methodological Answer : Design microcosm experiments to study hydrolysis products and bioaccumulation potential. Use LC-MS/MS to quantify degradation intermediates and isotopic labeling to trace sulfur mobility in ecosystems. Pair with ecotoxicological assays (e.g., Daphnia magna mortality tests) to evaluate acute and chronic effects .
Methodological Frameworks for Data Analysis
- Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses when reconciling conflicting data . For example, discrepancies in acidity constants (pKa) may arise from solvent choice; use COSMO-RS simulations to model solvent effects and validate with potentiometric titrations .
- Experimental Optimization : Follow A.15 guidelines () to distribute tasks, set milestones, and allocate resources for high-risk experiments (e.g., high-pressure synthesis).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
